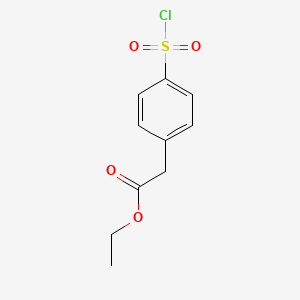
(4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester
Overview
Description
(4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester is a chemical compound with the molecular formula C10H11ClO4S. It is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to an acetic acid ethyl ester moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester typically involves the chlorosulfonation of phenylacetic acid ethyl ester. The reaction is carried out by treating phenylacetic acid ethyl ester with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: Phenylacetic acid ethyl ester is reacted with chlorosulfonic acid (HSO3Cl) at a temperature range of 0-5°C. This step introduces the chlorosulfonyl group (-SO2Cl) onto the phenyl ring.
Purification: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield (4-Chlorosulfonyl-phenyl)-acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are used under mild conditions (room temperature to 50°C) in the presence of a base (e.g., triethylamine).
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether at low temperatures (-78°C to 0°C).
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl) at reflux temperature, while basic hydrolysis is carried out using sodium hydroxide (NaOH) at elevated temperatures (60-80°C).
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
(4-Chlorosulfonyl-phenyl)-acetic acid: Formed by hydrolysis of the ester moiety.
Scientific Research Applications
(4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester finds applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs with antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of (4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorosulfonyl group, which activates the phenyl ring towards nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorosulfonyl-phenyl)-carbamic acid ethyl ester: Similar structure but with a carbamic acid ester moiety instead of an acetic acid ester.
(4-Chlorosulfonyl-phenyl)-propanoic acid ethyl ester: Similar structure but with a propanoic acid ester moiety.
Uniqueness
(4-Chlorosulfonyl-phenyl)-acetic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications. The presence of both the chlorosulfonyl and acetic acid ethyl ester groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-(4-chlorosulfonylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-2-15-10(12)7-8-3-5-9(6-4-8)16(11,13)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZDJYQHMMORTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3161572.png)
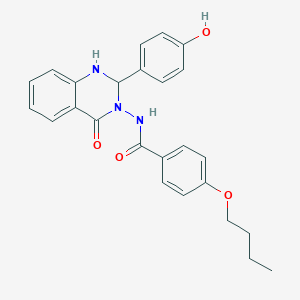

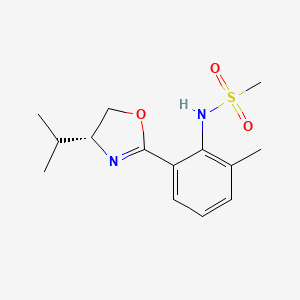
![1-Oxa-spiro[4.5]dec-7-ene](/img/structure/B3161619.png)
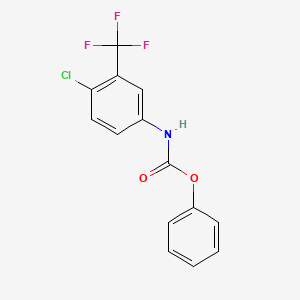
![N-(5H-indeno[1,2-b]pyridin-5-yl)acetamide](/img/structure/B3161628.png)

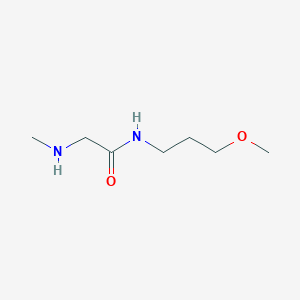
![Ethyl 1-cyclohexyl-2-(furan-3-YL)-1H-benzo[D]imidazole-5-carboxylate](/img/structure/B3161649.png)
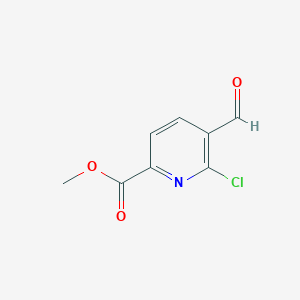
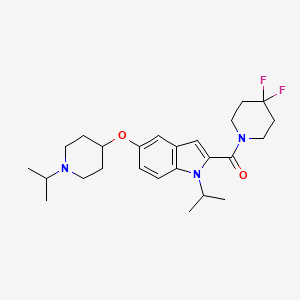
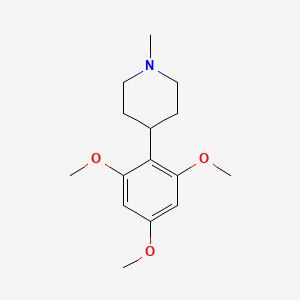
![2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile](/img/structure/B3161668.png)
